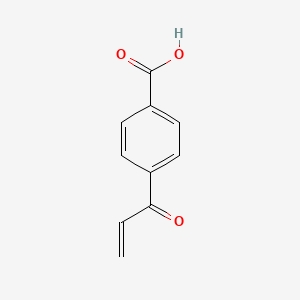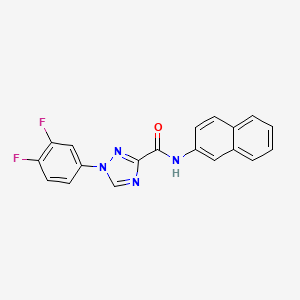![molecular formula C14H17ClN2O B13368191 (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one](/img/structure/B13368191.png)
(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is a chemical compound with a complex structure that includes a chlorobenzyl group and an octahydro-benzimidazol-2-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with an appropriate benzimidazole derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods help in achieving higher yields and purity while reducing the reaction time and cost.
Análisis De Reacciones Químicas
Types of Reactions
(3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: This compound has a similar aromatic structure but differs in its functional groups and overall reactivity.
Bromine Compounds: These compounds share some reactivity patterns with (3AS,7aR)-1-(2-chlorobenzyl)octahydro-2H-benzo[d]imidazol-2-one, particularly in substitution reactions.
Trimethoxyphenylsilane: This compound has a similar benzyl group but differs in its silicon-containing functional groups.
Uniqueness
This compound is unique due to its specific combination of a chlorobenzyl group and an octahydro-benzimidazol-2-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H17ClN2O |
|---|---|
Peso molecular |
264.75 g/mol |
Nombre IUPAC |
(3aR,7aS)-3-[(2-chlorophenyl)methyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H17ClN2O/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-2,5-6,12-13H,3-4,7-9H2,(H,16,18)/t12-,13+/m0/s1 |
Clave InChI |
LVIZLOZXRWBAEH-QWHCGFSZSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)NC(=O)N2CC3=CC=CC=C3Cl |
SMILES canónico |
C1CCC2C(C1)NC(=O)N2CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)methyl]-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368118.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)

![2-hydroxy-N-[1-(hydroxymethyl)-2-methylpropyl]-2-phenylacetamide](/img/structure/B13368143.png)
![6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B13368151.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B13368156.png)
![N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}propanamide](/img/structure/B13368159.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)

![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![Dimethyl 2-[(5-bromo-2-chlorobenzoyl)amino]terephthalate](/img/structure/B13368188.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
